![molecular formula C27H21F3N4O2S2 B2770349 N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 497072-90-9](/img/structure/B2770349.png)
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound of interest due to its multifaceted structure, which incorporates elements of benzo[d]thiazole, indole, and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Initial Synthesis:
Begin with the synthesis of benzo[d]thiazole derivative through cyclization reactions involving o-aminothiophenol and an appropriate acylating agent.
- Formation of Intermediate:
The key intermediate, 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl, is prepared by reacting the benzo[d]thiazole derivative with oxalyl chloride followed by treatment with an appropriate amine.
- Condensation Reaction:
The intermediate undergoes a condensation reaction with indole-3-thiol in the presence of a suitable base to form the thioether linkage.
- Final Functionalization:
The final compound, N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide, is obtained by reacting the resulting product with 3-(trifluoromethyl)benzoyl chloride in an appropriate solvent under controlled conditions.
Industrial Production Methods: Scaling up involves optimizing reaction conditions for temperature, solvent choice, and reaction time to ensure high yield and purity while minimizing environmental impact and production cost. The use of continuous flow reactors and automated systems can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
Undergoes oxidative transformation at the indole and benzo[d]thiazole moieties.
- Reduction:
Can be reduced under catalytic hydrogenation conditions, particularly affecting the carbonyl and benzo[d]thiazole groups.
- Substitution:
Nucleophilic and electrophilic substitutions are feasible at multiple positions, particularly the trifluoromethyl benzamide moiety.
- Oxidizing Agents:
Potassium permanganate, hydrogen peroxide.
- Reducing Agents:
Sodium borohydride, lithium aluminum hydride.
- Substitution Reagents:
Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed: The oxidation of the compound may yield sulfoxides or sulfones, while reduction primarily affects the carbonyl group, yielding alcohols or amines. Substitution reactions lead to a variety of functional derivatives depending on the reagents used.
Scientific Research Applications
- Chemistry:
Acts as a precursor for synthesizing complex heterocyclic compounds.
- Biology:
Potential use as a fluorescent probe due to its unique structural motifs.
- Medicine:
Investigated for its anticancer, antimicrobial, and anti-inflammatory activities.
- Industry:
Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
- Interaction with Proteins:
Binds to specific protein sites, modulating their activity.
- Pathways:
Influences signaling pathways such as MAPK, PI3K-Akt, leading to alterations in cellular functions.
Comparison with Similar Compounds
Similar Compounds:
- N-(2-(3-(benzothiazol-2-ylthio)indol-1-yl)ethyl)benzamide:
Lacks the trifluoromethyl group, affecting its reactivity and biological activity.
- N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzamide:
Missing the indole moiety, altering its interaction with biological targets.
Uniqueness: The presence of the trifluoromethyl group significantly enhances its metabolic stability and membrane permeability, while the combination of benzo[d]thiazole and indole moieties provides a distinctive set of chemical and biological properties.
So, what else are you curious about?
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N4O2S2/c28-27(29,30)18-7-5-6-17(14-18)25(36)31-12-13-34-15-23(19-8-1-3-10-21(19)34)37-16-24(35)33-26-32-20-9-2-4-11-22(20)38-26/h1-11,14-15H,12-13,16H2,(H,31,36)(H,32,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGOKSOBTLOKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2770266.png)
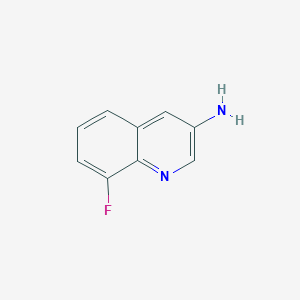
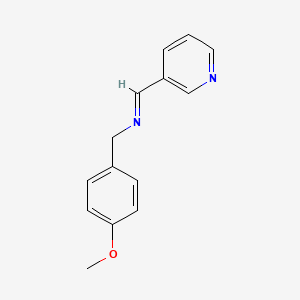
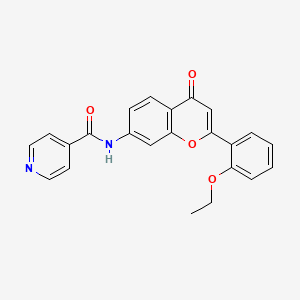
![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2770271.png)
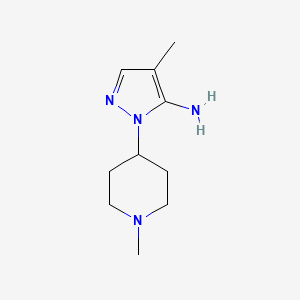
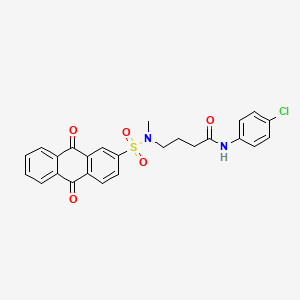
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-thiophenecarboxamide](/img/structure/B2770277.png)
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2770278.png)
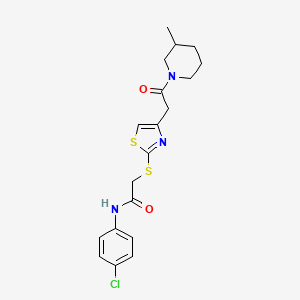
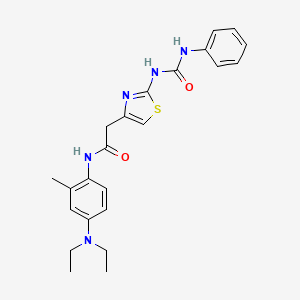
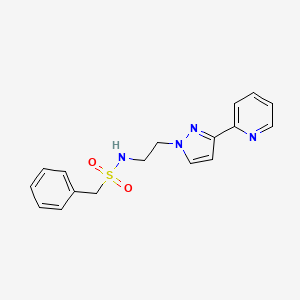
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)

